A Technical Guide to 2-Acetamido-5-fluoropyridine: Chemical Properties, Structure, and Synthesis
A Technical Guide to 2-Acetamido-5-fluoropyridine: Chemical Properties, Structure, and Synthesis
Abstract: This document provides a comprehensive technical overview of 2-Acetamido-5-fluoropyridine (CAS No. 100304-88-9), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. It serves as a crucial building block and intermediate in the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2] The strategic inclusion of a fluorine atom enhances metabolic stability and modifies physicochemical properties, making it a valuable scaffold in medicinal chemistry.[1][2] This guide details its chemical structure, physicochemical properties, established synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
2-Acetamido-5-fluoropyridine, systematically named N-(5-fluoropyridin-2-yl)acetamide, possesses a pyridine core functionalized with an acetamido group at the 2-position and a fluorine atom at the 5-position.[1][3][4] This substitution pattern provides multiple sites for further chemical modification, underpinning its versatility in organic synthesis.[2]
The key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-(5-fluoropyridin-2-yl)acetamide[3][4][] |
| CAS Number | 100304-88-9[1][3][4] |
| Molecular Formula | C₇H₇FN₂O[1][3][4][] |
| SMILES String | CC(=O)NC1=NC=C(C=C1)F[1][3][4][] |
| InChI | 1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)[1][3][] |
| InChIKey | UGAKRZKIWDTOBX-UHFFFAOYSA-N[3][4][] |
Physicochemical Properties
2-Acetamido-5-fluoropyridine is typically available as a white crystalline powder or a yellow solid.[2][6] Its physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry. Recommended storage conditions are between 0-8°C.[6][7]
A summary of its key quantitative properties is presented below.
| Property | Value | Unit |
| Molecular Weight | 154.14[1][3][4][] | g/mol |
| Density | 1.285[1][] | g/cm³ |
| Boiling Point | 319.9 (at 760 mmHg)[1][] | °C |
| Flash Point | 147.3[1] | °C |
| Vapor Pressure | 0.000328 (at 25°C)[1] | mmHg |
| Enthalpy of Vaporization | 56.16[1] | kJ/mol |
| Polar Surface Area | 41.99[1] | Ų |
| LogP (octanol/water) | 0.84[1] | - |
| Index of Refraction | 1.556[1] | - |
Synthesis and Experimental Protocols
The synthesis of 2-Acetamido-5-fluoropyridine is well-established, primarily involving the acetylation of its corresponding amine precursor.
Experimental Protocol 1: Synthesis of 2-Acetamido-5-fluoropyridine
This protocol outlines the direct acetylation of 2-amino-5-fluoropyridine.
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Principle: The primary amine of 2-amino-5-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form an amide bond.
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Starting Materials:
-
Procedure:
-
Dissolve 2-amino-5-fluoropyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
-
If using acetic anhydride, add a catalytic amount of pyridine or DMAP.
-
Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the solution while stirring. The reaction is exothermic and may require cooling.
-
Allow the reaction to proceed at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (20-80°C), for a period of 2 to 8 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution to neutralize excess acid and unreacted acetylating agent.
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography to yield pure 2-Acetamido-5-fluoropyridine.
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Caption: General workflow for the synthesis of 2-Acetamido-5-fluoropyridine.
Experimental Protocol 2: Multi-step Synthesis of Precursor 2-Amino-5-fluoropyridine
The key precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step pathway.[9]
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Principle: This route involves protecting the amine via acetylation, followed by nitration of the pyridine ring, reduction of the nitro group, and finally a Balz-Schiemann reaction to introduce the fluorine atom, concluded by deprotection.[9]
-
Procedure Outline:
-
Acylation: 2-aminopyridine is reacted with acetic anhydride to protect the amino group, yielding 2-acetamidopyridine.
-
Nitration: The resulting 2-acetamidopyridine undergoes nitration using fuming nitric acid in concentrated sulfuric acid to produce 2-acetamido-5-nitropyridine.
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group, for example, using hydrazine hydrate with a Palladium on carbon (Pd/C) catalyst, to give 2-acetamido-5-aminopyridine.
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Diazotization (Schiemann Reaction): The newly formed amino group is converted to a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid.
-
Fluorination: Thermal decomposition of the diazonium salt replaces the diazo group with fluorine, yielding the target compound, 2-acetamido-5-fluoropyridine.
-
Hydrolysis: The acetamido group is hydrolyzed, typically under basic conditions (e.g., NaOH solution), to yield the final precursor, 2-amino-5-fluoropyridine.
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Caption: Multi-step synthesis pathway for the precursor 2-amino-5-fluoropyridine.
Chemical Reactivity, Applications, and Logic
The chemical utility of 2-Acetamido-5-fluoropyridine stems directly from its trifunctional structure. Each component imparts distinct reactivity and properties, making it a valuable intermediate in drug discovery.[2][8]
-
Applications:
-
Pharmaceutical Intermediate: It is a key building block for synthesizing more complex APIs, particularly in the development of anti-cancer and anti-inflammatory drugs.[1][7][10]
-
Drug Discovery: Used in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of lead compounds.[1] The fluorine atom can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[2]
-
Targeted Protein Degradation: It has been classified as a "Protein Degrader Building Block," indicating its utility in developing technologies like PROTACs (Proteolysis-Targeting Chimeras).[1]
-
Caption: Logical relationship between structure, properties, and applications.
Analytical Characterization
To confirm the identity, structure, and purity of synthesized 2-Acetamido-5-fluoropyridine, a suite of analytical techniques is employed. While specific spectral data is lot-dependent, the following methods are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom, providing definitive structural information.
-
Mass Spectrometry (MS): This technique confirms the molecular weight (154.14 g/mol ) and can provide fragmentation patterns to further support the proposed structure.[3]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups, such as the N-H and C=O stretches of the amide group and vibrations associated with the fluorinated aromatic ring.
-
Chromatography (HPLC, UPLC): High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are essential for determining the purity of the compound and for quality control during manufacturing.[11]
References
- 1. 2-Acetamido-5-fluoropyridine (100304-88-9) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Acetamido-5-fluoropyridine | C7H7FN2O | CID 40427365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 6. 2-Acetamido-5-fluoropyridine CAS#: 100304-88-9 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Acetamide-5-fluoropyridine Manufacturer & Supplier China | CAS 22418-13-5 | Specifications, Safety Data, Price [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 100304-88-9|2-Acetamido-5-fluoropyridine|BLD Pharm [bldpharm.com]
